molecular formula C17H18ClN3O2S B6424290 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2034250-87-6

2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No. B6424290
CAS RN: 2034250-87-6
M. Wt: 363.9 g/mol
InChI Key: CTMILCKCCVALOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one, also known as BCPE, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. BCPE has been shown to possess a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Mechanism of Action

2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), as well as certain proteins, such as the proteasome. 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has also been shown to act as an agonist of certain proteins, such as the estrogen receptor, as well as certain enzymes, such as the cytochrome P450 enzymes. Additionally, 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has been shown to modulate the activity of certain ion channels, such as the voltage-gated calcium channel.
Biochemical and Physiological Effects
2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can inhibit the activity of certain enzymes, such as COX-2, as well as certain proteins, such as the proteasome. In vivo studies have also shown that 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can modulate the activity of certain ion channels, such as the voltage-gated calcium channel, and can also modulate the expression of certain genes, such as those involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has been shown to possess a range of advantages and limitations for laboratory experiments. One advantage of 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is its low cost and availability, which makes it an attractive option for laboratory experiments. Additionally, 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has been shown to be relatively stable and can be stored for extended periods of time. However, 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has also been shown to be relatively non-specific in its effects and can interact with a wide range of proteins and enzymes. Additionally, 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has been shown to be relatively insoluble in aqueous solutions, which can limit its use in certain laboratory experiments.

Future Directions

2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has a range of potential future directions, including the development of novel drugs and therapeutic agents, the further study of its biochemical and physiological effects, and the further study of its mechanism of action. Additionally, 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one may also be useful in the development of new imaging agents and the study of protein-protein interactions. 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one may also be useful in the study of cell signaling pathways and the development of new therapeutic strategies. Finally, 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one may also be useful in the study of drug metabolism and the development of new drug delivery systems.

Synthesis Methods

2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can be synthesized through a variety of methods, including the following: 1) a two-step reaction involving the reaction of benzylsulfanyl chloride with pyrrolidine, followed by the reaction of the resulting product with 5-chloropyrimidine-2-yloxyacetic acid; 2) a three-step reaction involving the reaction of benzylsulfanyl chloride with pyrrolidine, followed by the reaction of the resulting product with 5-chloropyrimidine-2-yloxyacetic acid, and finally the reaction of the resulting product with sodium bicarbonate; 3) a four-step reaction involving the reaction of benzylsulfanyl chloride with pyrrolidine, followed by the reaction of the resulting product with 5-chloropyrimidine-2-yloxyacetic acid, the reaction of the resulting product with sodium bicarbonate, and finally the reaction of the resulting product with potassium carbonate; and 4) a five-step reaction involving the reaction of benzylsulfanyl chloride with pyrrolidine, followed by the reaction of the resulting product with 5-chloropyrimidine-2-yloxyacetic acid, the reaction of the resulting product with sodium bicarbonate, the reaction of the resulting product with potassium carbonate, and finally the reaction of the resulting product with sodium hydroxide.

Scientific Research Applications

2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has been used in a variety of scientific research applications, including the study of protein-protein interactions, the modulation of enzyme activity, and the study of the structure and function of membrane proteins. 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has also been used in the study of cell signaling pathways, the regulation of gene expression, and the development of novel drugs. Additionally, 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has been used in the study of drug metabolism, as well as in the development of new therapeutic agents.

properties

IUPAC Name

2-benzylsulfanyl-1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-14-8-19-17(20-9-14)23-15-6-7-21(10-15)16(22)12-24-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMILCKCCVALOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

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